molecular formula C13H18N4O B12631203 N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine CAS No. 921933-22-4

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine

Cat. No.: B12631203
CAS No.: 921933-22-4
M. Wt: 246.31 g/mol
InChI Key: APGWBGJJJIUMFX-UHFFFAOYSA-N
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Description

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is a chemical compound belonging to the benzotriazine family Benzotriazines are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine typically involves the reaction of 1,2,4-benzotriazin-3-one with hexylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide, and a catalyst, such as triethylamine. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine involves its interaction with specific molecular targets. For instance, as an α-glucosidase inhibitor, it binds to the enzyme’s active site, preventing the breakdown of carbohydrates into glucose. This results in lower blood glucose levels, making it a potential therapeutic agent for diabetes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Hexyl-1-oxo-1lambda~5~,2,4-benzotriazin-3-amine is unique due to its specific hexyl substitution, which may confer distinct biological and chemical properties compared to other benzotriazine derivatives. This uniqueness makes it a valuable compound for further research and development.

Properties

CAS No.

921933-22-4

Molecular Formula

C13H18N4O

Molecular Weight

246.31 g/mol

IUPAC Name

N-hexyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine

InChI

InChI=1S/C13H18N4O/c1-2-3-4-7-10-14-13-15-11-8-5-6-9-12(11)17(18)16-13/h5-6,8-9H,2-4,7,10H2,1H3,(H,14,15,16)

InChI Key

APGWBGJJJIUMFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNC1=NC2=CC=CC=C2[N+](=N1)[O-]

Origin of Product

United States

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